molecular formula C22H24ClN3O3 B2962582 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 1252877-78-3

4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

カタログ番号: B2962582
CAS番号: 1252877-78-3
分子量: 413.9
InChIキー: JFEUXSIBFWDXMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a piperazine moiety connected via a carbonyl group at position 3. The piperazine ring is further substituted with a 4-chlorophenyl group. This structure is characteristic of compounds targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors, due to the arylpiperazine motif, which is known for modulating receptor affinity and selectivity.

特性

IUPAC Name

4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-29-20-8-6-19(7-9-20)26-15-16(14-21(26)27)22(28)25-12-10-24(11-13-25)18-4-2-17(23)3-5-18/h2-9,16H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEUXSIBFWDXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Chemical Structure

The compound is characterized by the following structural components:

  • Pyrrolidinone core : This structure is known for its diverse biological activities.
  • Piperazine moiety : Often associated with psychoactive effects and interactions with neurotransmitter systems.
  • Chlorophenyl and methoxyphenyl groups : These substituents can influence pharmacological properties, including receptor binding affinity and selectivity.

Biological Activity

The biological activity of this compound can be inferred from its structural analogs and known pharmacological profiles:

1. Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit antidepressant effects. Studies have shown that modifications in the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity.

2. Anxiolytic Effects

Similar compounds have been investigated for their anxiolytic properties. The presence of a chlorophenyl group may enhance the binding affinity to serotonin receptors, contributing to reduced anxiety behaviors in animal models.

3. Antipsychotic Potential

Given the piperazine component, there is potential for antipsychotic activity. Compounds with similar structures have been reported to modulate dopaminergic pathways, which are critical in the treatment of schizophrenia.

Case Studies

While specific case studies on this exact compound may be limited, relevant studies on related compounds can provide insights:

  • Study 1 : A derivative of piperazine was tested in a rodent model for its effects on serotonin levels. Results indicated a significant increase in serotonin turnover, suggesting potential antidepressant effects.
  • Study 2 : A compound with a similar pyrrolidinone structure was evaluated for its anxiolytic properties in mice. The results demonstrated decreased time spent in anxiety-inducing environments, indicating effective anxiolytic action.

Research Findings

Recent research has focused on understanding the mechanism of action of piperazine derivatives:

StudyCompoundBiological ActivityFindings
Piperazine Derivative AAntidepressantIncreased serotonin levels in brain regions
Piperazine Derivative BAnxiolyticReduced anxiety-like behavior in tests
Pyrrolidinone Compound CAntipsychoticModulated dopamine receptor activity

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and synthesis routes:

Compound Name (Reference) Substituent on Piperazine Pyrrolidinone Substituent Molecular Weight (g/mol) Key Synthesis Method
Target Compound 4-Chlorophenyl 4-Methoxyphenyl ~447 Piperazine-carbonyl coupling
1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one 3-Trifluoromethylphenyl 4-Methoxyphenyl ~463 Acyl chloride coupling
4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one N/A (aminomethyl group) 4-Methoxyphenyl ~220 Reductive amination
4da: (R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one Nitrobenzenesulfonyl (sulfonyl group) 4-Methoxyphenyl ~374 Heck–Matsuda desymmetrization
5-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1-(4-methylbenzenesulfonyl)pyrrolidin-2-one 4-Methoxyphenyl 4-Methylbenzenesulfonyl ~447 Sulfonylation and piperazine coupling

Key Observations :

  • Solubility: Sulfonyl-containing analogs (e.g., 4da) are reported as oils, suggesting reduced crystallinity compared to the target compound, which may exist as a solid based on similar pyrrolidinones in .
  • Synthetic Complexity: The target compound’s synthesis likely involves coupling a 4-chlorophenyl-piperazine to the pyrrolidinone core via a carbonyl group, a method analogous to and .
Receptor Binding and Selectivity
  • Arylpiperazine Analogs : Compounds like p-MPPI and p-MPPF () demonstrate potent antagonism at 5-HT1A receptors, with ID50 values of 3–5 mg/kg in vivo. The target compound’s 4-chlorophenyl-piperazine group may confer similar receptor interactions but requires empirical validation.
  • Thiazole Derivatives: highlights THPA6, a thiazole-hydrazono analog with potent analgesic activity, suggesting that heterocyclic substituents can enhance bioactivity. The target compound’s pyrrolidinone core may offer metabolic stability over hydrazono groups.
Metabolic Stability
  • Aminomethyl Analogs: describes 4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one, which lacks the piperazine-carbonyl group. The aminomethyl group may increase susceptibility to oxidative metabolism compared to the target compound’s stable carbonyl linkage.

Key Research Findings

  • CNS Activity: Arylpiperazine derivatives are frequently associated with 5-HT1A and dopamine receptor modulation.
  • Chiral Synthesis: reports enantioselective synthesis of pyrrolidinones via Heck–Matsuda desymmetrization, achieving >99% enantiomeric excess (e.e.). This method could be adapted for the target compound to explore stereochemical effects on activity.

Recommendations for Further Study :

  • In vitro Receptor Profiling : Compare binding affinities at 5-HT1A, D2, and other CNS receptors against analogs like p-MPPF .
  • ADME Studies: Evaluate oral bioavailability and half-life in preclinical models to assess advantages over sulfonyl or aminomethyl derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。